molecular formula C6H16N2O B020830 (2s)-2,6-Diaminohexan-1-Ol CAS No. 110690-36-3

(2s)-2,6-Diaminohexan-1-Ol

Cat. No.: B020830
CAS No.: 110690-36-3
M. Wt: 132.2 g/mol
InChI Key: LTGPFZWZZNUIIK-LURJTMIESA-N
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Description

(2S)-2,6-Diaminohexan-1-ol is a chiral amino alcohol of high interest in medicinal chemistry and chemical biology research. This compound features two strategically placed primary amino groups and a primary alcohol, making it a versatile building block for the synthesis of complex molecules and novel material scaffolds. Its primary research value lies in its structural similarity to lysine and its potential as a component in peptidomimetics. The (S)-configuration at the chiral center is critical for stereospecific interactions in biological systems. Researchers utilize this di-functionalized backbone to create custom linkers for bioconjugation, develop antimicrobial peptide analogs with modulated properties, and synthesize ligands for catalyst development. The primary amino groups can undergo standard coupling reactions, while the alcohol group offers a site for further functionalization, providing a multi-dimensional strategy for molecular design. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diaminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c7-4-2-1-3-6(8)5-9/h6,9H,1-5,7-8H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGPFZWZZNUIIK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469336
Record name L-Lysinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110690-36-3, 12772-68-8
Record name L-Lysinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysol
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Synthetic Methodologies for 2s 2,6 Diaminohexan 1 Ol and Stereoisomers

Asymmetric Synthesis Approaches

The generation of the specific (2S) stereochemistry in 2,6-Diaminohexan-1-Ol (B13000101) is a key challenge addressed by several asymmetric synthesis methodologies. These approaches leverage chiral catalysts, enzymes, or the stereoselective reduction of chiral precursors to achieve high enantiopurity.

Chiral Catalyst-Mediated Enantioselective Routes

The use of chiral transition metal catalysts is a powerful strategy for asymmetric synthesis. rsc.org Rhodium complexes with chiral phosphine (B1218219) ligands, such as DIPAMP and DuPhos, are widely used for the asymmetric hydrogenation of prochiral olefins to produce a variety of chiral compounds. lu.chwiley-vch.deajchem-b.com These catalysts are particularly effective for the hydrogenation of α-dehydroamino acid derivatives, providing access to chiral α-amino acids with high enantioselectivity. wiley-vch.de For instance, rhodium-catalyzed asymmetric hydrogenation has become a valuable tool in the pharmaceutical industry for manufacturing chiral drugs. researchgate.netrsc.org

A specific and direct route to (2S)-2,6-Diaminohexan-1-Ol (lysinol) involves the catalytic hydrogenation of L-lysine. The use of a Ruthenium-on-carbon (Ru/C) catalyst in water has been shown to effectively convert L-lysine to L-lysinol with high conversion and selectivity, and with a high degree of stereoretention. rsc.orgmdpi.comresearchgate.net This process operates under relatively moderate conditions and represents a significant advancement as it avoids the need for protecting groups. rsc.org The reaction is typically performed at acidic pH (1.5-2), where the lysine (B10760008) is present as a cation, which is thought to activate the carboxylic acid group toward reduction. mdpi.com

Table 1: Ru/C Catalyzed Hydrogenation of L-Lysine to L-Lysinol. rsc.orgmdpi.comresearchgate.net

ParameterConditionOutcome
CatalystRu/C100% Lysine Conversion, >90% Lysinol Selectivity
Temperature100-150 °C
Pressure (H₂)48-70 bar
pH1.5-2.0

Biocatalytic Transformations and Enzymatic Cascades for Enantiopure Products

Biocatalysis offers a highly stereoselective and environmentally benign alternative to traditional chemical synthesis. sci-hub.se Enzymatic cascade reactions have been developed to synthesize chiral amino alcohols, including this compound (also referred to as (2S)-hydroxy-cadaverine), directly from L-lysine. rsc.orgnih.gov This approach typically involves a two-step enzymatic process.

The first step is a regio- and diastereoselective C-H oxidation of the L-lysine side-chain, catalyzed by an iron(II)/α-ketoacid-dependent oxygenase (αKAO), such as lysine dioxygenase (KDO). nih.govnih.gov For example, the CaKDO dioxygenase can catalyze the hydroxylation of L-lysine to produce (3S)-hydroxy-L-lysine. lu.ch

The second step involves the decarboxylation of the resulting hydroxy-L-lysine intermediate by a pyridoxal-phosphate (PLP)-dependent decarboxylase (LDC), which cleaves the carboxylic acid group to yield the final amino alcohol. nih.govnih.gov A lysine decarboxylase from Selenomonas ruminantium (SrLDC) has been shown to accept (3S)-hydroxy-L-lysine as a substrate, converting it to (2S)-hydroxy-cadaverine. lu.ch This one-pot, multi-enzyme cascade can achieve excellent yields and stereoselectivities. sci-hub.se

Table 2: Enzymatic Cascade for the Synthesis of (2S)-hydroxy-cadaverine. lu.ch

EnzymeReaction StepSubstrateProductProduct Titer
CaKDO-HaloTag® (immobilized)HydroxylationL-lysine (100 mM)(3S)-hydroxy-L-lysine16 g/L
SrLDC-HaloTag® (immobilized)Decarboxylation(3S)-hydroxy-L-lysine(2S)-hydroxy-cadaverine11.6 g/L

Stereoselective Reduction of Precursor Substrates (e.g., Lactamides, Protected Amino Acids)

Another major strategy for synthesizing this compound is the stereoselective reduction of a suitable L-lysine precursor. The starting material already contains the desired stereocenter, which is retained during the transformation.

A direct method is the catalytic hydrogenation of L-lysine itself, as described previously with a Ru/C catalyst, which preserves the stereochemistry of the starting amino acid. rsc.orgmdpi.com This method is advantageous as it starts from an unprotected amino acid.

Alternatively, protected L-lysine derivatives can be reduced. The amino groups of lysine are typically protected to prevent side reactions and to improve solubility in organic solvents. Common protecting groups include Boc (tert-butyloxycarbonyl) and Z (carbobenzyloxy). iris-biotech.de The carboxylic acid functionality of the protected lysine can then be reduced to the primary alcohol. A general method involves activating the carboxylic acid, for example with ethyl chloroformate, followed by reduction with a hydride reagent like sodium borohydride (B1222165) (NaBH₄) in the presence of methanol (B129727). iris-biotech.de The choice of protecting groups is critical and must be orthogonal to allow for selective removal if needed. zenodo.orgmdpi.com For example, Nα-Fmoc-Nε-tfa-Lys has been used in peptide synthesis where the tfa group is removed during the final cleavage from the resin. mdpi.com

The reduction of L-lysine methyl ester is another viable route. Amino acid methyl esters can be prepared by reacting the amino acid with methanol in the presence of trimethylchlorosilane. researchgate.net The resulting ester can then be reduced to the corresponding amino alcohol.

Table 3: Examples of Stereoselective Reduction of L-Lysine Precursors.

PrecursorReducing Agent/CatalystProductKey FeatureReference
L-LysineH₂, Ru/CThis compoundDirect reduction of unprotected amino acid rsc.orgmdpi.com
N-protected L-Lysine (e.g., Z-Lys(Boc)-OH)1. Ethyl chloroformate, 2. NaBH₄/MeOHProtected this compoundReduction of protected amino acid iris-biotech.de
L-Lysine Methyl EsterReducing agents (e.g., LiAlH₄, NaBH₄)This compoundReduction of the ester derivative researchgate.net

Convergent and Linear Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through either linear or convergent strategies.

Reaction Condition Optimization for Enhanced Enantioselectivity and Yield

Optimizing reaction conditions is critical for maximizing the yield and enantioselectivity of the synthesis of this compound.

For the Ru/C catalyzed hydrogenation of L-lysine , several parameters have been identified as crucial. The reaction temperature, hydrogen pressure, and pH significantly impact the conversion and selectivity. rsc.orgmdpi.comresearchgate.net For instance, maintaining a low pH (around 1.5-2) is essential for protonating the amino groups and activating the carboxylic acid for reduction. mdpi.com Higher temperatures can lead to side reactions and the formation of piperidine (B6355638) byproducts through further reduction and elimination. researchgate.net Efficient stirring is also necessary to overcome mass transfer limitations of hydrogen gas into the liquid phase. rsc.org

Table 4: Optimization of Ru/C Catalyzed Lysine Hydrogenation. rsc.orgmdpi.comresearchgate.net

ParameterRange/ConditionEffect on Reaction
Temperature100-150 °CHigher temperatures increase rate but can lead to byproducts.
pH1.5-2.0Low pH is critical for substrate activation and high selectivity.
Stirrer Speed>900 rpm (at 600 mL scale)High stirrer speed is needed to avoid H₂ starvation.

Chemical Transformations and Derivatization Strategies of 2s 2,6 Diaminohexan 1 Ol

Functionalization at Amino and Hydroxyl Groups for Targeted Reactivity

The presence of three distinct functional groups—a primary hydroxyl and two primary amines (α and ε)—on the (2S)-2,6-diaminohexan-1-ol scaffold allows for targeted functionalization. The relative reactivity of these groups can be exploited to achieve selective modifications. Generally, the amino groups are more nucleophilic than the hydroxyl group, allowing for selective reactions such as acylation or amidation under appropriate conditions.

Strategies for derivatization often involve the protection of one or more functional groups to direct reactivity to a specific site. For instance, the amino groups can be protected with standard protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to allow for selective reactions at the hydroxyl group. Conversely, protection of the hydroxyl group, for example as a silyl (B83357) ether, enables selective functionalization of the amino groups.

Derivatization agents such as dansyl chloride and benzoyl chloride are commonly used to react with both primary and secondary amino groups, forming stable derivatives. researchgate.net The choice of reagent and reaction conditions is crucial for controlling the extent and position of functionalization.

Synthesis of Macrocyclic and Polymeric Derivatives

The bifunctional nature of this compound, with its two amino groups, makes it an excellent monomer for the synthesis of both macrocyclic and polymeric structures.

Macrocyclic Derivatives: Macrocycles are of significant interest due to their potential applications in areas like drug discovery and host-guest chemistry. rug.nl The diamino functionality of this compound can be utilized in cyclization reactions. For example, condensation reactions with dicarbonyl compounds or diacyl halides can lead to the formation of macrocyclic amides or imines. One approach involves a [3+3] amide condensation with building blocks like 2,6-pyridinedicarboxylic acid to form hexagonal macrocycles. wur.nl These macrocycles can act as receptors for ions and small molecules. wur.nlresearchgate.net

Interactive Table: Examples of Macrocycle Synthesis Precursors

Precursor 1 Precursor 2 Macrocycle Type Reference
This compound Dicarbonyl compound Macrocyclic imine/amide wur.nl
2,6-Diamidopyridine derivatives Aromatic spacers Hexagonal macrocyclic aromatic amide wur.nl
2-Hydroxybenzaldehyde Ammonia (in presence of Ni(II)) Schiff base macrocycle mdpi.com

Polymeric Derivatives: The diamino structure is also suitable for polymerization reactions. For instance, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. Similarly, reaction with diisocyanates would yield polyureas. These polymers can incorporate the chirality and functional handles of the original monomer. The synthesis of metal-doped carbon monoliths has been described using ligands derived from the reaction of 1,6-diaminohexane (a related diamine) with 2,4-dihydroxybenzaldehyde, followed by co-polymerization. ua.edu

Formation of Schiff Base Complexes and Ligands

Schiff bases, or imines, are readily formed through the condensation reaction of the primary amino groups of this compound with aldehydes or ketones. researcherslinks.com This reaction is typically carried out in an alcoholic solvent. researcherslinks.comcore.ac.uk The resulting Schiff base ligands, containing the azomethine (-C=N-) group, are excellent chelators for a wide range of metal ions. researchgate.netchemmethod.com

The reaction can be controlled to involve one or both of the amino groups. For example, condensing lysine (B10760008) (the parent amino acid) with N,N-dimethylaminobenzaldehyde yields a Schiff base that can then be complexed with lanthanide(III) ions. researcherslinks.com The hydroxyl group of the lysinol can also participate in coordination, leading to polydentate ligands that form stable complexes with transition metals like Co(II), Ni(II), Cu(II), and others. mdpi.com These metal complexes have applications in catalysis and materials science. lookchem.com

Interactive Table: Characterization of a Schiff Base Ligand and its Metal Complex

Compound Key Functional Group Spectroscopic Data (Example) Proposed Geometry Reference
Schiff Base Ligand Azomethine (-C=N-) IR: ~1640 cm⁻¹ (C=N stretch) - researcherslinks.com
Metal Complex (e.g., with Co(II)) Coordinated Azomethine Shift in IR C=N stretch, UV-Vis d-d transitions Tetrahedral/Octahedral core.ac.uk

Incorporation into Complex Natural Product Architectures (e.g., Myxochelins)

This compound is a key structural component of myxochelins, a family of catecholate-type siderophores (iron-chelating compounds) produced by myxobacteria. researchgate.netnih.gov In the biosynthesis of myxochelin A, the two amino groups of a lysine-derived unit are acylated with 2,3-dihydroxybenzoic acid (DHBA). researchgate.net The final step involves the reduction of a thioester intermediate to the primary alcohol, forming the this compound core. researchgate.net

Total synthesis of myxochelin A and its analogues has confirmed the absolute (S)-configuration of the 2,6-diaminohexan-1-ol (B13000101) moiety. nih.govuni-saarland.de NMR studies of novel myxochelins, such as myxochelin N1, have identified the characteristic signals of the 2,6-diaminohexan-1-ol backbone, including the aminomethine proton (H-2), the oxygenated methylene (B1212753) protons (H-1), and the aminomethylene protons (H-6). nih.govuni-saarland.de The synthesis of these natural products and their derivatives relies on the strategic use of this compound as a starting material or a key intermediate. uni-saarland.de

Chemo- and Regioselective Modifications

The ability to selectively modify one functional group in the presence of others is a critical aspect of utilizing this compound.

Chemoselectivity: The higher nucleophilicity of the amine groups compared to the hydroxyl group allows for selective N-acylation or N-alkylation reactions under controlled conditions, leaving the hydroxyl group intact. For example, the reaction with an acyl chloride at a controlled temperature would preferentially yield the N,N'-diacyl derivative.

Regioselectivity: Distinguishing between the α-amino group (at C2) and the ε-amino group (at C6) presents a greater challenge due to their similar reactivity. However, strategies can be employed to achieve regioselectivity. In enzymatic processes, such as in the biosynthesis of myxochelins, enzymes direct the specific acylation of each amino group. researchgate.net In chemical synthesis, multi-step procedures involving protection and deprotection sequences are often necessary to achieve regioselective functionalization. For instance, starting from a differentially protected lysine derivative allows for the stepwise introduction of different functionalities onto each nitrogen atom before the final reduction of the carboxylic acid to the alcohol. This approach provides precise control over the final molecular architecture. nih.gov

Applications in Asymmetric Catalysis and Materials Science

Development of Chiral Ligands for Metal Complexes

The presence of three nucleophilic sites (two amino groups and one hydroxyl group) allows (2S)-2,6-diaminohexan-1-ol to be fashioned into a variety of multidentate ligands capable of coordinating with metal ions. acs.org These ligands create a chiral environment around the metal center, which is essential for inducing stereoselectivity in catalytic reactions. researchgate.net

The synthesis of ligands from this compound typically involves the selective protection of its functional groups, followed by the introduction of other coordinating moieties. A common strategy is the formation of Schiff base ligands. For instance, a Schiff base can be synthesized through the condensation reaction of L-lysine with salicylaldehyde (B1680747). nih.gov This approach can be extended to L-lysinol to create ligands that coordinate with various transition metals and rare-earth elements like Lanthanum(III) and Cerium(III). nih.govniscpr.res.in

Another sophisticated approach involves synthesizing quadridentate ligands. In one example, L-lysine was first converted to its methyl ester and then reacted with bromoacetyl bromide. The resulting product was subsequently reacted with bis(picolyl)amine to yield a quadridentate ligand. researchgate.net This modular synthesis allows for the creation of a chiral pocket around the metal center, a key feature for enantioselective catalysis. researchgate.net Furthermore, L-lysine has been used as a molecular skeleton to synthesize gelators that are then bonded to silica, creating multifunctional chromatography stationary phases for separating chiral compounds. researchgate.net

Table 1: Examples of Ligand Synthesis Strategies from L-Lysine and its Derivatives

Starting Material Reagents Ligand Type Application Reference(s)
L-Lysine Salicylaldehyde, KOH Schiff Base Metal Complexation, Antibacterial Agents nih.gov
L-Lysine 1. SOCl₂, MeOH; 2. BrAcBr, NEt₃; 3. Bis(picolyl)amine Quadridentate N₄ Ligand Chiral Zinc Complexes researchgate.net
N-Cbz-L-lysinol Galactose Oxidase, Imine Reductase Cyclic Diamine Pharmaceutical Intermediate researchgate.net

The coordination of ligands derived from this compound with metal ions has been investigated using various spectroscopic and structural methods. For quadridentate ligands derived from L-lysine complexed with zinc, X-ray crystallography has revealed a trigonal-bipyramidal geometry. researchgate.net These studies show that the amino acid side chain helps form a defined chiral environment and that a labile coordination site is available on the metal center, which is crucial for substrate binding and catalytic activity. researchgate.net

The coordination behavior is highly dependent on pH. Studies on L-lysine with Co(II) and Cu(II) have shown that the α-amino and carboxyl groups are the primary binding sites in neutral to alkaline conditions. arizona.edu In the case of Cu(II), the ε-amino group also participates in coordination at higher pH values (pD > 10). arizona.edu While L-lysinol lacks the carboxyl group, the relative positioning of its two amino groups and hydroxyl group allows it to act as a bidentate or tridentate ligand. acs.org For instance, Schiff base complexes formed from lysine (B10760008) and salicylaldehyde coordinate to metal ions through the phenolic oxygen and the imine nitrogen atoms, often resulting in octahedral structures for the metal complexes.

Mechanistic understanding of the full catalytic cycle for these specific ligands is an area of ongoing research. However, the established coordination geometries and the presence of labile sites strongly suggest that they operate by creating a chiral space that forces an incoming substrate to approach the metal center from a specific direction, thus dictating the stereochemical outcome of the reaction. researchgate.net

Design and Synthesis of this compound-Derived Ligands

Catalytic Activity in Enantioselective Reactions

Ligands derived from this compound are designed to be used in a variety of enantioselective transformations, leveraging the chiral information embedded in the ligand to produce enantioenriched products.

While the design of this compound-derived ligands is often aimed at catalyzing key bond-forming reactions, specific examples of their application in asymmetric C-C and C-N bond formations are not yet extensively documented in the literature. However, the structural motifs are highly relevant. For example, metal complexes of Schiff bases are known catalysts for various organic transformations, including alkene epoxidation. niscpr.res.inrsc.org

Interestingly, nature provides a blueprint for the utility of the lysine structure in C-C bond formation. Type I aldolase (B8822740) enzymes, which are crucial catalysts for aldol (B89426) reactions in animals and plants, utilize a key lysine residue in their active site. This lysine forms a Schiff base (imine) with a donor carbonyl substrate, which then facilitates the formation of an enamine intermediate that is central to the stereoselective C-C bond-forming step. This biological precedent underscores the inherent potential of the lysine framework, and by extension lysinol-derived ligands, in facilitating such transformations. The development of synthetic catalysts that mimic this natural strategy remains a promising area for future research.

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving immiscible phases, and chiral PTCs are valuable for asymmetric synthesis. Chiral catalysts derived from amino acids are effective because they can possess hydrogen-bonding groups, like the hydroxyl and amino moieties in L-lysinol, which can interact with the substrate and enhance enantioselectivity. rsc.org

Although specific applications of this compound itself as a phase-transfer catalyst are not widely reported, closely related derivatives have shown significant promise. In one study, amino acid ionic liquids (AAILs) were synthesized using L-lysine as the anion. conscientiabeam.com These L-lysine-derived ionic liquids were then used as chiral ligands for Zn(II) complexes in a technique known as chiral ligand-exchange capillary electrophoresis. This system successfully achieved the baseline enantioseparation of several dansylated amino acids. conscientiabeam.com The study demonstrated that the chiral resolution was improved when using the lysine-derived ionic liquid compared to just L-lysine, highlighting the potential of such derivatives in applications requiring phase transfer and chiral recognition. conscientiabeam.com The design of bifunctional catalysts containing both a quaternary ammonium (B1175870) salt for phase transfer and hydrogen-bond-donating groups from an amino alcohol backbone is a well-established strategy for achieving high enantioselectivity.

Reductive amination is a fundamental transformation for the synthesis of amines. Derivatives of L-lysine and L-lysinol have been effectively employed in both chemical and biocatalytic reductive amination processes to produce valuable, highly functionalized chiral molecules.

A notable application is the use of protected L-lysine derivatives as the chiral nitrogen source in double reductive amination (DRA) reactions to synthesize iminosugar derivatives. For example, the DRA of 2-acetamino-2-deoxy-D-xylo-hexos-5-ulose with N-protected L-lysine derivatives yielded 2-acetamino-1,2-dideoxynojirimycin derivatives with high stereoselectivity, avoiding epimerization at the C-5 position.

In the realm of biocatalysis, a one-pot, multi-enzyme cascade has been developed to convert N-Cbz-protected L-lysinol into enantiopure L-3-N-Cbz-aminoazepane. researchgate.net This cascade utilizes a galactose oxidase (GOase) variant to oxidize the primary alcohol of lysinol to an aldehyde, which then undergoes an intramolecular cyclization and subsequent reduction by an imine reductase (IRED) to form the chiral cyclic diamine product in good yield. researchgate.net

Table 2: Applications of L-Lysine and L-Lysinol Derivatives in Reductive Amination

Substrate Transformation Key Reagents/Enzymes Product Application/Significance Reference(s)
N-Cbz-L-lysinol One-pot enzymatic cascade Galactose Oxidase (GOase), Imine Reductase (IRED) L-3-N-Cbz-aminoazepane Synthesis of chiral cyclic diamines for pharmaceuticals researchgate.net
2-acetamino-2-deoxy-D-xylo-hexos-5-ulose Double Reductive Amination N-protected L-lysine derivatives 2-acetamino-1,2-dideoxynojirimycin-lysine hybrids Synthesis of hexosaminidase inhibitors

Phase Transfer Catalysis Utilizing Chiral Amino Alcohol Derivatives

Advanced Materials Development

The chiral bifunctional nature of this compound, also known as L-Lysinol, makes it a valuable building block in the development of advanced materials. lookchem.com Its two amino groups and one hydroxyl group provide multiple sites for chemical modification and polymerization, while its inherent chirality, derived from the L-lysine precursor, allows for the creation of stereospecific materials. These characteristics are leveraged in the fields of chiral sensing and the synthesis of specialized polymers for biomedical applications.

Chiral Sensor Platforms and Supramolecular Assemblies

The ability to distinguish between enantiomers is critical in pharmaceuticals, agrochemicals, and fragrance industries. This compound and its parent compound, L-lysine, are extensively used to construct chiral platforms for enantioselective recognition and separation. mdpi.comrsc.orgacs.org This is achieved through the formation of supramolecular assemblies and the functionalization of sensor surfaces.

Supramolecular assemblies are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.netnih.gov Derivatives of L-lysine have been shown to act as low-molecular-weight gelators (LMWGs), self-assembling into nanofibers and creating three-dimensional networks that form supramolecular gels. mdpi.comoup.com These gels can trap solvents and exhibit properties like thixotropy—reversibly transitioning from a gel to a sol state upon agitation. mdpi.com The formation of these ordered, chiral nanostructures is fundamental to their application in chiral recognition. For instance, new L-lysine-based gelators with a dimer structure crosslinked by a calcium ion have been shown to form thixotropic organogels. mdpi.com

In the context of chiral sensing, L-lysine derivatives are incorporated into various platforms to create an environment capable of selective interaction with one enantiomer over another.

Electrochemical Sensors: A metal-organic framework functionalized with L-lysine has been developed for the electrochemical chiral recognition of tryptophan enantiomers. acs.org This sensor demonstrated different current responses for L-tryptophan and D-tryptophan, with detection limits in the micromolar range. acs.org The chiral environment created by the L-lysine moieties on the electrode surface facilitates the selective binding and detection of the tryptophan enantiomers. acs.org

Fluorescent Probes: Novel chiral fluorescent probes based on binaphthyl derivatives have demonstrated specific recognition of L-lysine. mdpi.commdpi.com These sensors exhibit a significant change in fluorescence intensity and a wavelength shift upon binding with L-lysine, while the interaction with D-lysine is markedly different, allowing for clear enantiomeric discrimination. mdpi.com Similarly, aggregation-induced emission (AIE) luminogens have been synthesized that show high enantioselectivity for L-lysine. mdpi.com

Chromatography: In capillary electrophoresis, L-lysine has been used as a counterion to significantly improve the chiral separation of binaphthyl derivatives when using an amino acid-based surfactant as the chiral pseudostationary phase. scirp.orgtdl.org The presence of lysine counterions enhanced the enantiomeric resolution by creating a chiral cavity through hydrogen bonding with the surfactant's polar head groups. scirp.org

Table 1: Examples of L-Lysine-Based Chiral Sensor Platforms

Platform Type Analyte Principle of Operation Key Finding Reference(s)
Electrochemical Sensor Tryptophan Enantiomers L-Lysine-functionalized metal-organic framework provides chiral recognition sites, leading to different electrochemical responses for each enantiomer. Linear detection range for L-Trp: 2-100 µM; D-Trp: 2-450 µM. LOD of 0.4 µM for L-Trp. acs.org
Fluorescent Probe Lysine Enantiomers Binaphthyl-based probe shows enhanced fluorescence and a red-shifted emission for L-Lysine, with a decreasing trend for D-Lysine. Enantiomeric fluorescence enhancement ratio of 31.27 was observed. mdpi.com
AIE Luminogen Lysine Enantiomers Chiral self-assembled nano-fluorescence materials with Aggregation-Induced Emission (AIE) characteristics. Enantioselective fluorescence enhancement ratio of 10.3 for L-lysine over D-lysine. mdpi.com

These examples highlight how the specific stereochemistry and functional groups of L-lysine and its derivatives, like this compound, are harnessed to create sophisticated supramolecular structures and sensors for chiral recognition. lookchem.comrsc.org

Biodegradable Polymer Synthesis and Biomedical Device Fabrication

The demand for biocompatible and biodegradable polymers for medical applications has driven research into using renewable resources like amino acids as monomers. mdpi.comnih.govhorizoneuropencpportal.eu this compound and its parent amino acid, L-lysine, are attractive candidates for synthesizing polymers such as polyamides, poly(ester-amide)s, and polyureas. nih.govresearchgate.netnih.govnsf.gov These bio-based polymers are under investigation for use in drug delivery systems, tissue engineering, and medical implants. rsc.orgmdpi.com

The synthesis of polymers from L-lysine often involves polycondensation reactions, where the amino and carboxylic acid (or alcohol in the case of L-lysinol) groups react to form amide or ester linkages. nih.govrsc.orgmdpi.com

Polyamides and Poly(amide-imide)s: Researchers have synthesized various optically active polyamides and poly(amide-imide)s from L-lysine derivatives. nih.govnih.gov For example, ethyl L-lysine dihydrochloride (B599025) has been reacted with different dianhydrides and diacyl chlorides to produce polymers that are soluble in polar aprotic solvents and thermally stable. nih.gov In other work, oligoamides were synthesized in a one-pot process from L-lysine and L-tartaric acid, forming materials with potential applications as consolidation agents for waterlogged archaeological wood or in the biomedical field. researchgate.netrsc.org

Chiral Polymeric Nanocapsules: Chiral polyurea nanocapsules have been prepared through the interfacial emulsion polymerization of L-lysine. nsf.gov These nanocapsules, with an average size of approximately 176 nm, possess a chiral shell that can induce chirality in a surrounding liquid crystal medium. nsf.gov Such materials have potential applications in enantioselective separations and catalysis. nsf.gov

Drug Delivery Systems: Polyamides based on L-lysine have been used to create nano-encapsulated particles for drug delivery. researchgate.net For instance, a one-step method using interfacial polycondensation was developed to create nanoaggregates encapsulating fluticasone (B1203827) propionate (B1217596) and salmeterol (B1361061) xinafoate, intended for use in dry powder inhalers. researchgate.net The resulting nanoparticles demonstrated an extended drug-release profile, with the polymer undergoing biodegradation. researchgate.net

The inherent biodegradability of polymers derived from amino acids is a key advantage for biomedical applications. nih.govunistra.fr The ester and amide bonds in the polymer backbone are susceptible to hydrolysis, breaking down the polymer into smaller, metabolizable compounds. nih.govmdpi.com This eliminates the need for surgical removal of implanted devices after they have served their purpose. mdpi.com

Table 2: Biodegradable Polymers Derived from L-Lysine and Their Applications

Polymer Type Monomers Synthesis Method Key Properties Potential Application(s) Reference(s)
Poly(amide-imide)s Ethyl L-lysine dihydrochloride, trimellitic anhydride Microwave-assisted polycondensation Optically active, soluble in polar aprotic solvents, thermally stable up to 362°C High-performance materials nih.gov
Polyamides Ethyl L-lysine dihydrochloride, various dianhydrides/diacyl chlorides Solution polycondensation Optically active, potentially ion-exchangeable, semicrystalline Advanced functional materials nih.gov
Oligoamides L-lysine, L-tartaric acid One-pot polycondensation Water-soluble, high affinity for polar materials Biomedical field (sutures, drug delivery), consolidation of artifacts researchgate.netrsc.org
Polyurea Nanocapsules L-lysine, polymethylene polyphenyl isocyanate Interfacial emulsion polymerization Chiral shell, average size ~176 nm Enantioselective separations, catalysis nsf.gov

The use of this compound and L-lysine in polymer science represents a significant step towards creating advanced, functional, and sustainable materials for high-value applications, particularly in the biomedical field.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of (2s)-2,6-Diaminohexan-1-Ol. acs.orgspringerprofessional.de By analyzing the interactions of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework and deduce the spatial arrangement of atoms.

One-dimensional (1D) NMR provides foundational data on the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). In the ¹H NMR spectrum of the this compound moiety within a natural product, distinct signals corresponding to the different protons along the hexanol backbone are observed. mdpi.com The data reveals characteristic chemical shifts for the aliphatic methylene (B1212753) groups, the aminomethylene and aminomethine protons, and the oxygenated methylene group, confirming the core structure. mdpi.com

Detailed proton assignments from a related natural product containing the 2,6-diaminohexan-1-ol (B13000101) backbone are presented below. mdpi.com

Proton AssignmentChemical Shift (δH) ppmMultiplicity & Coupling Constants (J)
H₂-1a3.62dd, J = 5.4, 10.7 Hz
H₂-1b3.64dd, J = 5.2, 10.6 Hz
H-24.15m
H₂-31.64m
H₂-41.49m
H₂-51.74m
H₂-63.42m
Note: Data derived from the analysis of the myxochelin natural product family. mdpi.com dd = doublet of doublets, m = multiplet.

The ¹³C NMR spectrum complements this by showing six distinct signals, one for each carbon atom in the unique chemical environments of the molecule. nih.gov

Two-dimensional (2D) NMR techniques are crucial for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to one another in the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds away). This is particularly useful for connecting different structural fragments. For instance, in studies of natural products incorporating L-Lysinol, HMBC correlations have been used to confirm the linkage between the nitrogen atom at position 2 (H-2) and an acyl group, or between the methylene protons at position 6 (H₂-6) and another molecular moiety. mdpi.com

Together, these NMR methods provide a comprehensive map of atomic connectivity and are vital for confirming the conformation and relative stereochemistry of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing exact molecular weight information and structural details through fragmentation analysis. researchgate.net For this compound, its molecular formula is C₆H₁₆N₂O, corresponding to a molecular weight of approximately 132.20 g/mol . nih.govfluorochem.co.uk

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The calculated exact mass for the protonated ion [M+H]⁺ of this compound (C₆H₁₇N₂O⁺) is a critical data point for its identification. The theoretical monoisotopic mass of the neutral molecule is 132.126263138 Da. nih.gov HRMS analysis, often using techniques like electrospray ionization (ESI), can verify this mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental formulas. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. researchgate.net This hybrid technique is invaluable for analyzing this compound in complex samples, such as during its synthesis or when identifying it as part of a larger molecule in a biological matrix. researchgate.net LC-MS/MS, a tandem MS approach, allows for the selection of a specific parent ion (e.g., the protonated L-Lysinol ion) and its subsequent fragmentation to produce a characteristic spectrum of daughter ions. nih.govnih.gov This method provides high sensitivity and selectivity for quantification and is essential in metabolite profiling studies where L-Lysinol or its parent compound, L-Lysine, are tracked. nih.govacs.org The fragmentation patterns observed in MS/MS studies offer definitive structural confirmation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are central to the isolation, purification, and assessment of purity of this compound. Given its polar and chiral nature, specific chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of L-Lysinol. researchgate.net

High-Performance Liquid Chromatography (HPLC), including Chiral and Reverse-Phase Modalities

Vibrational Spectroscopy (Fourier Transform Infrared - FTIR) for Functional Group Analysis and Intermolecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups and probe the hydrogen-bonding networks within a sample. By measuring the absorption of infrared radiation at various wavelengths, an FTIR spectrum provides a molecular fingerprint of the compound. For this compound, FTIR is crucial for confirming the presence of its characteristic amine (-NH2) and hydroxyl (-OH) groups and for analyzing the intermolecular interactions that dictate its structure and properties.

The analysis of L-lysine and its derivatives provides a strong basis for interpreting the FTIR spectrum of L-Lysinol. researchgate.net The key vibrational modes are associated with the stretching and bending of its functional groups. A broad absorption band in the high-frequency region (typically 3500-3200 cm⁻¹) is characteristic of O-H and N-H stretching vibrations, often overlapping due to extensive hydrogen bonding. researchgate.netrsc.org

Other important regions in the spectrum include:

C-H Stretching: Peaks around 2950-2850 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the methylene (-CH2) groups in the hexyl backbone. researchgate.net

N-H Bending: The scissoring vibration of the primary amine groups usually appears in the 1650-1580 cm⁻¹ region.

C-O Stretching: The stretching vibration of the primary alcohol C-O bond is typically observed in the 1050-1000 cm⁻¹ range. researchgate.net

The precise position and shape of these bands are highly sensitive to the molecular environment, particularly hydrogen bonding. acs.org In the solid state, strong intermolecular N-H···O and O-H···N hydrogen bonds lead to a broadening and shifting of the N-H and O-H stretching bands to lower wavenumbers. acs.orgacs.org This analysis is fundamental in understanding the supramolecular assembly of L-Lysinol-based materials. rsc.org

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group AssignmentReference
O-H and N-H Stretching3500 - 3200 (broad)Overlapping stretches from -OH and -NH₂ groups involved in hydrogen bonding. researchgate.netrsc.org
C-H Stretching2950 - 2850Asymmetric and symmetric stretching of aliphatic -CH₂ groups. researchgate.net
N-H Bending (Scissoring)1650 - 1580Bending vibration of primary amine (-NH₂) groups. acs.org
C-O Stretching~1050Stretching of the primary alcohol C-O bond. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination and Supramolecular Arrangement Analysis

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. uol.de By analyzing the diffraction pattern produced when a crystal is exposed to X-rays, one can determine the unit cell dimensions, space group, and the precise coordinates of each atom. This information is paramount for understanding the conformation of the this compound molecule and the intricate network of intermolecular interactions, such as hydrogen bonds, that govern its packing in the solid state. mdpi.com

While the specific crystal structure of this compound is not widely published, extensive crystallographic studies on its parent amino acid, L-lysine, and its various salts and complexes provide deep insight into its likely structural behavior. iucr.orgiucr.org In crystalline L-lysine derivatives, the molecule often exists as a zwitterion or a cation, with protonated amino groups. iucr.orgresearchgate.net The aliphatic side chain typically adopts an extended, all-trans conformation to minimize steric hindrance. iucr.org

The crystal packing is dominated by a three-dimensional network of hydrogen bonds. researchgate.net The protonated amino groups and the hydroxyl group act as hydrogen bond donors, while the nitrogen and oxygen atoms can also act as acceptors. These interactions connect the molecules into layers or more complex frameworks, defining the supramolecular arrangement. iucr.org For example, in L-lysine monohydrochloride dihydrate, the lysine (B10760008) molecule is a zwitterion with both nitrogen atoms protonated, and it participates in an extensive hydrogen-bonding network with chloride ions and water molecules. iucr.org Powder XRD (PXRD) is also used to characterize materials, such as identifying different crystalline phases (polymorphs) or hydrated forms, which can arise from L-lysine and its derivatives. rsc.orgucl.ac.uk

CompoundCrystal SystemSpace GroupKey Supramolecular FeatureReference
L-lysine L-aspartateMonoclinicP2₁Alternating layers of lysine and aspartate ions interconnected by hydrogen bonds. iucr.org
L-lysine monohydrochloride dihydrateMonoclinicP2₁Extensive 3D hydrogen-bonding network involving lysine zwitterions, Cl⁻ ions, and water. iucr.org
L-lysinium trifluoroacetateNot specifiedNot specified3D network of N-H···O hydrogen bonds linking cations and anions into extended chains. researchgate.net

Electron Microscopy Techniques (e.g., High-Resolution Transmission Electron Microscopy - HRTEM) for Material Characterization

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are essential for visualizing the morphology and nanostructure of materials at high resolution. While XRD provides atomic-level structural data of crystals, electron microscopy reveals the larger-scale organization, shape, and size of particles, aggregates, or self-assembled structures.

In the context of this compound and related L-lysine derivatives, these techniques are particularly valuable for characterizing supramolecular assemblies like organogels and vesicles. rsc.orgmdpi.com L-lysine derivatives can act as low-molecular-weight gelators, self-assembling in solvents through non-covalent interactions (primarily hydrogen bonding and van der Waals forces) to form three-dimensional networks. mdpi.com

Transmission Electron Microscopy (TEM): TEM analysis of these materials often reveals the presence of entangled nanofibers or tape-like structures that form the gel network. mdpi.com High-Resolution TEM (HRTEM) could potentially provide even finer detail, resolving the lattice fringes within crystalline domains of these nanofibers. TEM images of vesicles formed by Nα-lysine based derivatives have shown uniformly distributed spherical structures. rsc.org

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology of xerogels (gels from which the solvent has been removed). These images can show different patterns, such as cuboid crystals, layered structures, or porous networks, depending on the specific derivative and the solvent used. rsc.orgacs.org

These microscopic techniques are crucial for establishing structure-property relationships, for instance, by correlating the observed nanostructure of a gel with its macroscopic properties like strength and thermal stability. mdpi.com

TechniqueMaterial StudiedObserved MorphologyReference
TEMSelf-assembled aggregates of Nα-lysine derivativesUniformly distributed spherical vesicles. rsc.org
TEMHydrogels from Nα, Nε-diacyl-l-lysine saltsEntangled nanofibers forming a 3D network. mdpi.com
SEMXerogels from L-lysine derivativesThree-dimensional networks formed by entangled, self-assembled nanofibers. mdpi.com
SEMAggregates of Nα-lauroyl lysineLayered crystals revealing the formation of whiskers. rsc.org

Computational and Theoretical Studies of 2s 2,6 Diaminohexan 1 Ol Systems

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are cornerstones of computational chemistry, enabling the exploration of molecular behavior over time. uq.edu.aufrontiersin.org MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a dynamic view of molecular conformations and interactions. biorxiv.org The Automated Topology Builder (ATB) and Repository, for instance, is a tool that facilitates the development of molecular force fields necessary for such simulations, and includes entries for related compounds like (2R)-2,6-Diamino-1-hexanol. uq.edu.au These simulations are crucial for understanding how molecules like (2S)-2,6-Diaminohexan-1-ol behave in different environments, such as in solution or when interacting with biological macromolecules.

Understanding the interactions between a small molecule (ligand) and a biological target (receptor) is fundamental to fields like drug discovery. nih.gov Computational techniques such as molecular docking and molecular dynamics are routinely used to predict and analyze these interactions. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. While specific docking studies involving this compound are not detailed in the available literature, the methodology is widely applied. For example, studies on benzamide (B126) derivatives have used docking to predict binding affinities to cancer-related proteins like matrix metalloproteinase-2 (MMP-2). researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to refine the docked pose and to study the stability and dynamics of the ligand-receptor complex over time. biorxiv.org These simulations provide detailed information on hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding.

A hypothetical docking study of this compound against a generic receptor kinase might yield results as shown in the illustrative table below.

Table 1: Illustrative Example of Molecular Docking Results This table is for illustrative purposes only and does not represent actual experimental data.

Parameter Value
Receptor Target Kinase XYZ
PDB ID XXXX
Binding Affinity (kcal/mol) -6.8
Interacting Residues ASP-88, LYS-45, VAL-23

The biological activity and chemical reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. csic.es

Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used for geometry optimization and energy calculation. rsc.org By optimizing the geometry, researchers can find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. These calculations can accurately predict bond lengths, bond angles, and dihedral angles. While comprehensive DFT studies specifically on the conformational landscape of this compound are not prominent in the surveyed literature, this method is standard for such analyses. For instance, DFT has been successfully used to analyze the complex conformational equilibria of large natural products. rsc.org

The optimized geometry provides a foundational model for further computational studies, including the prediction of spectroscopic properties and reactivity.

Table 2: Illustrative Geometrical Parameters from DFT Optimization This table presents a hypothetical set of optimized geometrical parameters for a conformer of this compound, calculated at a theoretical level such as B3LYP/6-31G. It does not represent verified experimental data.*

Parameter Bond/Angle Predicted Value
Bond Length C1-O 1.43 Å
Bond Length C2-N(amino) 1.47 Å
Bond Length C6-N(amino) 1.47 Å
Bond Angle O-C1-C2 112.5°
Bond Angle N-C2-C1 110.8°

Receptor-Ligand Interaction Analysis (e.g., docking, molecular dynamics)

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity. cecam.orgaps.org Methods like DFT are used to calculate various electronic descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other reagents or biological targets.

While specific published data on the electronic structure of this compound is scarce, these standard computational methods can readily provide such predictions.

Table 3: Illustrative Electronic Properties from Quantum Chemical Calculations This table is for illustrative purposes only and does not represent actual experimental data.

Property Predicted Value
HOMO Energy -9.5 eV
LUMO Energy 1.8 eV
HOMO-LUMO Gap 11.3 eV

Prediction of Stereoselectivity in Catalytic Processes

Computational chemistry has become an indispensable tool for predicting and understanding the origins of stereoselectivity in asymmetric catalysis. rsc.org Given that this compound is a chiral molecule, it has the potential to act as a chiral ligand or a building block in stereoselective synthesis.

Computational modeling can elucidate the mechanism of a catalytic reaction and predict which stereoisomeric product will be favored. This is typically achieved by:

Modeling the Reaction Mechanism: Identifying all possible reaction pathways leading to different stereoisomers.

Locating Transition States: Calculating the structures and energies of the transition states for each pathway using methods like DFT.

Predicting Selectivity: The difference in the activation energies (ΔΔG‡) between the diastereomeric transition states determines the stereochemical outcome. The product formed via the lower-energy transition state will be the major product.

This approach allows for the rational design of new catalysts and the optimization of reaction conditions. rsc.orgnih.gov For example, computational models have been used to create three-dimensional surfaces that describe how changes in a ligand's structure affect the enantioselectivity of a reaction. nih.gov Although no specific computational studies on the use of this compound in predicting stereoselectivity were identified, the principles are broadly applicable.

Table 4: Illustrative Example of Predicted vs. Experimental Stereoselectivity This table is for illustrative purposes only and does not represent actual experimental data.

Catalyst/Ligand System Calculated ΔΔG‡ (kcal/mol) Predicted enantiomeric ratio (er) Experimental er
Catalyst A + Substrate X 1.8 96:4 95:5

Q & A

Q. How can researchers confirm the chiral configuration of (2S)-2,6-Diaminohexan-1-Ol?

Methodological Answer: Chiral purity and stereochemistry can be validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions. Polarimetric analysis or X-ray crystallography may supplement this, as the compound’s isomeric SMILES (C@HN) indicates a single chiral center . Cross-referencing with PubChem data (ID 11607920) ensures alignment with established stereochemical descriptors .

Q. What are the key considerations for synthesizing this compound in the laboratory?

Methodological Answer: Synthesis should prioritize protecting group strategies for amino and hydroxyl functionalities. For example, tert-butoxycarbonyl (Boc) groups can shield primary amines during coupling reactions, while selective deprotection under acidic conditions (e.g., TFA) preserves stereochemistry . Reaction optimization (e.g., pH control at 8–9 for nucleophilic substitutions) minimizes side products like Schiff bases or over-oxidation byproducts .

Q. How should researchers handle safety protocols for this compound in experimental settings?

Methodological Answer: Follow OSHA HCS2012 guidelines for handling amino alcohols: use nitrile gloves, lab coats, and fume hoods to prevent inhalation or dermal exposure. Emergency protocols include rinsing eyes with water for 15 minutes and consulting safety data sheets (SDS) for first-aid measures, as outlined for structurally similar diamine derivatives .

Advanced Research Questions

Q. How can computational modeling elucidate the molecular interactions of this compound?

Methodological Answer: Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model solvent interactions (e.g., water or DMSO) and ligand-protein binding. Input structures should use the InChIKey (LTGPFZWZZNUIIK-LURJTMIESA-N) from RCSB PDB data to ensure accurate stereochemistry . Free energy perturbation (FEP) calculations may predict thermodynamic stability in enzymatic environments .

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes for derivatives of this compound?

Methodological Answer: Apply iterative data triangulation:

  • Replicate experiments under controlled variables (temperature, catalyst loading).
  • Validate purity via LC-MS and compare retention times with reference standards.
  • Cross-analyze NMR (e.g., 1^1H and 13^{13}C) shifts with PubChem datasets to identify discrepancies in functional group assignments .

Q. How can researchers balance open-data sharing with privacy in studies involving this compound derivatives?

Methodological Answer: Implement de facto anonymization by removing metadata linked to synthesis batches or proprietary intermediates. Follow ECHA and BIH QUEST Center guidelines: use pseudonymization for biological assay data and restrict access to raw spectral files (e.g., NMR, FTIR) via controlled repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.